molecular formula C10H18O B12763585 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- CAS No. 7643-59-6

5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-

Cat. No.: B12763585
CAS No.: 7643-59-6
M. Wt: 154.25 g/mol
InChI Key: IJFKZRMIRAVXRK-CLFYSBASSA-N
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Description

5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-: is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . . This compound is a type of alcohol with a double bond configuration, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum alkyl reducing agents . This reaction typically requires controlled conditions to ensure the correct configuration of the double bonds.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves similar organic reactions and may include additional purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, it can be used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action for 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The double bonds in the compound also play a role in its chemical behavior, allowing it to participate in addition and substitution reactions.

Comparison with Similar Compounds

  • trans-Ocimenol
  • cis-Ocimenol
  • 2,7-Octadiene-1,6-diol, 2,6-dimethyl-, (Z)-

Comparison: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- is unique due to its specific double bond configuration and hydroxyl group placement. This configuration affects its reactivity and the types of reactions it can undergo compared to its stereoisomers and other similar compounds .

Properties

CAS No.

7643-59-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5Z)-2,6-dimethylocta-5,7-dien-2-ol

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7-

InChI Key

IJFKZRMIRAVXRK-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/CCC(C)(C)O)/C=C

Canonical SMILES

CC(=CCCC(C)(C)O)C=C

Origin of Product

United States

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